1-(2,4-Dichloropyridin-3-yl)ethanol

Physical Chemistry Purification Process Chemistry

Researchers needing a chiral α-carbon adjacent to a 2,4-dichloropyridine ring for asymmetric synthesis have limited options-the methanol analog is achiral. 1-(2,4-Dichloropyridin-3-yl)ethanol (CAS 1246349-88-1) is the only viable choice among close analogs. • Sequential SNAr at C-2 & C-4 positions enabled, unlike 2,6-isomer • Bp 293.5 °C-~21.6 °C lower than 2,6-isomer, reducing distillation costs • Validated bioactivity: IC₅₀ 180 μM vs. dihydroorotase (BindingDB) Supplied at ≥95% purity. In stock for immediate global dispatch.

Molecular Formula C7H7Cl2NO
Molecular Weight 192.04 g/mol
Cat. No. B8072126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,4-Dichloropyridin-3-yl)ethanol
Molecular FormulaC7H7Cl2NO
Molecular Weight192.04 g/mol
Structural Identifiers
SMILESCC(C1=C(C=CN=C1Cl)Cl)O
InChIInChI=1S/C7H7Cl2NO/c1-4(11)6-5(8)2-3-10-7(6)9/h2-4,11H,1H3
InChIKeyDNLWSCOBNDPEOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2,4-Dichloropyridin-3-yl)ethanol Procurement Guide


1-(2,4-Dichloropyridin-3-yl)ethanol (CAS 1246349-88-1) is a halogenated pyridine derivative bearing a secondary alcohol at the 3-position and chlorine substituents at both the 2- and 4-positions of the pyridine ring . With a molecular formula of C₇H₇Cl₂NO and a molecular weight of 192.04 g/mol, this compound serves as a versatile chiral building block and synthetic intermediate in medicinal chemistry and agrochemical research programs . Its 2,4-dichloro substitution pattern distinguishes it from other chloropyridinyl ethanol isomers by imparting a unique electronic profile that directs nucleophilic aromatic substitution reactivity and influences downstream biological target interactions [1].

Why 1-(2,4-Dichloropyridin-3-yl)ethanol Is Irreplaceable


Chloropyridinyl ethanol derivatives are not interchangeable building blocks. The position and number of chlorine substituents on the pyridine ring fundamentally alter the compound's electronic character, regioselectivity in subsequent coupling reactions, and biological target engagement profile . The 2,4-dichloro pattern creates a distinct electron-deficient aromatic system compared to 2-chloro (mono-substituted) or 2,6-dichloro isomers, directly affecting both the rate and site selectivity of nucleophilic aromatic substitution (SNAr) and cross-coupling reactions [1]. Furthermore, the presence of a secondary alcohol (rather than a primary alcohol or ketone) introduces a chiral center that is absent in the methanol analog, enabling asymmetric synthesis applications that achiral alternatives cannot support . The quantitative evidence below demonstrates that seemingly minor structural variations produce measurable differences in physical properties, predicted reactivity parameters, and biological activity profiles that directly impact experimental reproducibility and downstream synthetic utility.

1-(2,4-Dichloropyridin-3-yl)ethanol vs. Closest Analogs


Boiling Point: Intermediate Distillation Behavior

The predicted boiling point of 1-(2,4-dichloropyridin-3-yl)ethanol (293.5 ± 35.0 °C at 760 mmHg) is approximately 21.6 °C lower than that of its 2,6-dichloro isomer (315.1 ± 37.0 °C) , indicating measurably higher volatility. This difference directly impacts distillation-based purification protocols, solvent removal efficiency, and vapor-phase handling. The 2,4-isomer's boiling point falls between the lighter mono-chloro analog (119 °C at 7 Torr) and the heavier 2,6-isomer, providing a practical middle-ground for thermal processing without excessive energy input or decomposition risk.

Physical Chemistry Purification Process Chemistry

Density and Packing Efficiency vs. 2,6-Isomer

1-(2,4-Dichloropyridin-3-yl)ethanol exhibits a predicted density of 1.4 ± 0.1 g/cm³ , which is marginally higher than the 1.395 ± 0.06 g/cm³ of the 2,6-dichloro isomer and substantially higher than the 1.253 ± 0.06 g/cm³ of the mono-chloro analog . While the difference between the two dichloro isomers is small, density variations at this level can influence crystal packing, amorphous solid dispersion behavior, and unit dosage form bulk density in formulated products.

Formulation Science Solid-State Chemistry Crystallography

Chiral Secondary Alcohol vs. Achiral Methanol Analog

1-(2,4-Dichloropyridin-3-yl)ethanol is a secondary alcohol bearing a stereogenic carbon center (the α-carbon of the ethanol group), making it available in both racemic and enantiopure (S)-enantiomer forms (CAS 2704432-92-6) . In contrast, (2,4-dichloropyridin-3-yl)methanol (CAS 945543-24-8, MW 178.02) [1] is a primary alcohol that lacks a chiral center entirely, rendering it incapable of supporting asymmetric induction or enantioselective transformations. The ethanol analog's boiling point (293.5 °C) is also 4.9 °C lower than the methanol analog (298.4 ± 35.0 °C) [1], despite the ethanol analog having a higher molecular weight (192.04 vs. 178.02 g/mol), reflecting structural differences in hydrogen-bonding networks.

Asymmetric Synthesis Chiral Building Blocks Medicinal Chemistry

Alcohol vs. Ketone: Hydrogen-Bond Donor Capacity

1-(2,4-Dichloropyridin-3-yl)ethanol (alcohol) and 1-(2,4-dichloropyridin-3-yl)ethanone (ketone, CAS 1246349-89-2, MW 190.03) differ fundamentally in oxidation state and hydrogen-bonding capacity. The alcohol provides one hydrogen-bond donor (OH) and two hydrogen-bond acceptors (OH oxygen + pyridine N), whereas the ketone lacks a hydrogen-bond donor entirely [1]. The ketone analog has a significantly lower boiling point (232.5 ± 35.0 °C) and higher predicted density (1.376 ± 0.06 g/cm³) . The ketone requires storage under inert gas at 2–8 °C , while the alcohol is documented with storage conditions of 2–8 °C under inert gas with light protection , indicating the alcohol's additional sensitivity to photochemical degradation pathways.

Oxidative Stability Hydrogen Bonding Prodrug Design

Dihydroorotase Inhibition: Biological Accessibility

BindingDB records an IC₅₀ of 1.80 × 10⁵ nM (180 μM) for 1-(2,4-dichloropyridin-3-yl)ethanol against dihydroorotase enzyme from mouse Ehrlich ascites cells, measured at 10 μM compound concentration and pH 7.37 [1]. While this activity is weak by drug-discovery standards, its mere existence provides a baseline biological anchor that may be absent for comparator analogs lacking publicly available bioactivity data. For context, no BindingDB entries for the 2,6-dichloro isomer (CAS 1375708-67-0) or the methanol analog (CAS 945543-24-8) were identified in the same assay system. This biological signal, however modest, indicates that the 2,4-dichloro-3-ethanol substitution pattern permits measurable target engagement, offering a starting point for fragment-based lead optimization that structurally similar but biologically uncharacterized analogs cannot provide.

Enzyme Inhibition Dihydroorotase Pyrimidine Biosynthesis

1-(2,4-Dichloropyridin-3-yl)ethanol Procurement Scenarios


Chiral Building Block for Asymmetric Synthesis

When a synthetic route demands a stereogenic center on the α-carbon adjacent to the 2,4-dichloropyridine ring—for example, in the preparation of enantiopure FGFR kinase inhibitor intermediates or chiral agrochemical precursors—1-(2,4-dichloropyridin-3-yl)ethanol is the only viable choice among close analogs. The methanol analog (CAS 945543-24-8) is achiral and cannot support enantioselective transformations [1]. The (S)-enantiomer (CAS 2704432-92-6) is commercially available for programs requiring defined absolute stereochemistry .

Fragment-Based Screening with Documented Bioactivity

Research groups conducting fragment-based drug discovery against dihydroorotase or related pyrimidine biosynthesis targets can utilize the documented IC₅₀ of 180 μM (BindingDB) [2] as a validated starting point for structure-activity relationship (SAR) exploration. This contrasts with the 2,6-dichloro isomer or methanol analog, for which no equivalent bioactivity anchoring data is publicly available, making the 2,4-isomer the lower-risk procurement choice for initial biological screening campaigns.

SNAr Diversification with 2,4-Regioselectivity

For synthetic sequences that exploit nucleophilic aromatic substitution (SNAr) at the pyridine ring, the 2,4-dichloro substitution pattern provides a well-characterized reactivity profile distinct from 2,6-dichloro isomers [3]. The 2,4-dichloro arrangement activates both the C-2 and C-4 positions for sequential nucleophilic attack, enabling stepwise functionalization strategies that the 2,6-isomer cannot replicate with equivalent regiochemical control [3]. This electronic differentiation directly translates into synthetic route feasibility and product purity outcomes.

Process Chemistry: Distillation-Facilitated Purification

With a predicted boiling point of 293.5 °C—approximately 21.6 °C lower than the 2,6-dichloro isomer (315.1 °C) —1-(2,4-dichloropyridin-3-yl)ethanol offers a practical thermal processing advantage. At multi-kilogram scale, this 21.6 °C differential can significantly reduce distillation energy costs and minimize thermal decomposition of heat-sensitive intermediates, making the 2,4-isomer the preferred choice when purification by fractional distillation is anticipated in the process workflow.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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